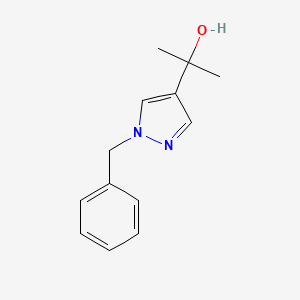

2-(1-benzyl-1H-pyrazol-4-yl)propan-2-ol

Description

The study of heterocyclic compounds is a cornerstone of modern chemical science, with pyrazole (B372694) derivatives holding a place of particular distinction. The specific molecule, 2-(1-benzyl-1H-pyrazol-4-yl)propan-2-ol, emerges as a subject of interest due to the convergence of two pharmacologically significant structural motifs: the pyrazole ring and a benzyl-substituted tertiary alcohol. Understanding the potential of this compound begins with an appreciation of the chemical and biological relevance of its core components.

The pyrazole scaffold, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged structure in medicinal chemistry. nih.govresearchgate.net Its derivatives are known to exhibit a wide array of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, anticancer, and antiviral properties. globalresearchonline.netorientjchem.orgglobalresearchonline.net The versatility of the pyrazole ring allows for substitutions at various positions, enabling the fine-tuning of its biological and physicochemical properties. nih.gov This has led to the incorporation of the pyrazole moiety into numerous FDA-approved drugs, underscoring its therapeutic importance. nih.gov

The benzyl (B1604629) group, a benzene (B151609) ring attached to a methylene (B1212753) group, is also a common feature in organic and medicinal chemistry. wikipedia.org Its presence in a molecule can influence lipophilicity, which in turn affects pharmacokinetic properties such as absorption, distribution, metabolism, and excretion. Benzyl alcohols and their derivatives, including propanol (B110389) scaffolds, are valuable intermediates in organic synthesis. researchgate.netnih.gov The tertiary alcohol of the propan-2-ol group can participate in hydrogen bonding and may serve as a key interaction point with biological targets. The combination of a benzyl group with a propanol structure can lead to compounds with diverse applications.

The amalgamation of the pyrazole and benzyl-substituted propanol scaffolds in this compound suggests a molecule with potential for biological activity, drawing from the established pharmacological profiles of both constituent parts.

From a chemical classification standpoint, this compound is a substituted pyrazole derivative. Pyrazoles belong to the larger family of azoles, which are five-membered heterocyclic compounds containing at least one nitrogen atom. globalresearchonline.net The presence of two nitrogen atoms in the pyrazole ring imparts specific chemical properties, including the ability to act as both a hydrogen bond donor and acceptor.

The synthesis of pyrazole derivatives can be achieved through various methods, often involving the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine (B178648) derivative. organic-chemistry.orgmdpi.com The substitution pattern on the pyrazole ring is crucial in determining its chemical reactivity and biological function. In the case of this compound, the pyrazole ring is substituted at the 1-position with a benzyl group and at the 4-position with a 2-hydroxypropan-2-yl group. This specific arrangement of substituents will dictate its three-dimensional shape, electronic distribution, and potential for intermolecular interactions.

The table below provides a summary of the key chemical features of this compound.

| Feature | Description |

| Core Heterocycle | Pyrazole |

| Substitution at N1 | Benzyl group |

| Substitution at C4 | 2-hydroxypropan-2-yl group |

| Functional Groups | Tertiary alcohol, Aromatic rings |

| Chemical Class | Substituted Pyrazole, Benzyl Derivative, Tertiary Alcohol |

A review of the scientific literature indicates that while the constituent scaffolds of this compound are well-studied, the compound itself has not been the subject of extensive investigation. This presents a clear research gap and an opportunity for future exploration.

Key Research Gaps:

Synthesis and Characterization: Detailed and optimized synthetic routes for this compound, along with comprehensive characterization of its physicochemical properties, are not widely reported.

Pharmacological Profiling: The biological activities of this specific compound remain largely unexplored. Screening for a range of pharmacological effects, such as those exhibited by other pyrazole derivatives (e.g., anti-inflammatory, antimicrobial, anticancer), could reveal its therapeutic potential.

Structure-Activity Relationship (SAR) Studies: There is a lack of data on how modifications to the benzyl or propanol moieties of this molecule would affect its activity. SAR studies would be crucial in optimizing its structure for any identified biological targets.

Computational and Mechanistic Studies: In-depth computational modeling could predict the compound's interactions with biological macromolecules. Mechanistic studies would be necessary to understand the mode of action for any observed biological effects.

Future Perspectives:

The future study of this compound could proceed in several promising directions:

Development of Efficient Synthetic Methodologies: The design of novel and efficient synthetic pathways to access this compound and its analogs in good yields.

Comprehensive Biological Screening: A broad-based screening program to identify any significant biological activities.

Target Identification and Validation: For any identified activities, subsequent research to pinpoint the specific biological targets and validate them.

Lead Optimization: Chemical modification of the lead compound to improve its potency, selectivity, and pharmacokinetic profile.

Structure

3D Structure

Properties

Molecular Formula |

C13H16N2O |

|---|---|

Molecular Weight |

216.28 g/mol |

IUPAC Name |

2-(1-benzylpyrazol-4-yl)propan-2-ol |

InChI |

InChI=1S/C13H16N2O/c1-13(2,16)12-8-14-15(10-12)9-11-6-4-3-5-7-11/h3-8,10,16H,9H2,1-2H3 |

InChI Key |

OENJNKWSWUWCTE-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C1=CN(N=C1)CC2=CC=CC=C2)O |

Origin of Product |

United States |

Advanced Structural Elucidation and Conformational Analysis of 2 1 Benzyl 1h Pyrazol 4 Yl Propan 2 Ol and Analogues

Crystallographic Studies and Solid-State Architecture

X-ray Diffraction Analysis of Related Pyrazole-Propanol Systems

While the specific crystal structure for 2-(1-benzyl-1H-pyrazol-4-yl)propan-2-ol is not widely available in public databases, extensive X-ray diffraction data exists for closely related pyrazole (B372694) systems, including those with benzyl (B1604629) and alcohol functionalities. Analysis of these analogues provides a robust model for predicting its solid-state conformation.

For instance, the crystal structure of 4-benzyl-1H-pyrazole reveals a bilayered organization of the pyrazole and phenyl aromatic moieties. Similarly, studies on pyrazole-pyrazoline hybrid derivatives have determined their structures and bonding characteristics using single-crystal X-ray methods, often revealing triclinic or monoclinic crystal systems. In one such study, a pyrazole derivative was found to crystallize in a non-centrosymmetric space group P1̄ with specific lattice parameters.

The presence of the propan-2-ol group introduces a chiral center and a hydroxyl group capable of forming strong hydrogen bonds, which significantly influences the crystal packing. In a related system, 1-phenyl-3-(propan-2-yl)-1H-pyrazol-5-ol, two different tautomeric forms (keto and enol) were found to co-exist within the crystal lattice in a 1:2 ratio. This highlights the structural complexity that can arise in such systems.

Table 1: Representative Crystallographic Data for Analogous Pyrazole Derivatives

| Compound | Crystal System | Space Group | Unit Cell Parameters | Reference |

|---|---|---|---|---|

| 4-bromo-3-phenylpyrazole | Triclinic | Pī | a = 13.0867(8) Å, b = 13.2546(7) Å, c = 7.8079(3) Å, α = 100.015(4)°, β = 93.648(3)°, γ = 84.923(5)° | |

| Pyrazole-Pyrazoline Hybrid (4) | Triclinic | P1̄ | a = 9.348(2) Å, b = 9.793(2) Å, c = 16.366(4) Å, α = 87.493(6)°, β = 87.318(6)°, γ = 84.676(6)° | |

| Pyrazole-Pyrazoline Hybrid (5a) | Monoclinic | P21/n | a = 21.54552(17) Å, b = 7.38135(7) Å, c = 22.77667(19) Å, α = 90°, β = 101.0921(8)°, γ = 90° | |

| 1-phenyl-3-(propan-2-yl)-1H-pyrazol-5-ol | Triclinic | P1 | a = 11.1593(3) Å, b = 11.2247(3) Å, c = 14.1140(4) Å, α = 73.333(3)°, β = 88.286(2)°, γ = 82.767(2)° |

Investigation of Intermolecular Interactions and Hydrogen Bonding Networks

The solid-state architecture of pyrazole derivatives is heavily dictated by intermolecular forces, particularly hydrogen bonding. In pyrazoles containing an N-H group, self-assembly through N-H···N hydrogen bonds is a dominant packing motif, leading to the formation of cyclic dimers, trimers, tetramers, or infinite chains.

For this compound, the primary hydrogen bond donor is the hydroxyl (O-H) group of the propanol (B110389) moiety. This O-H group can form strong hydrogen bonds with acceptor atoms on neighboring molecules. The most likely acceptor is the sp²-hybridized nitrogen atom (N2) of the pyrazole ring, which acts as a potent hydrogen bond acceptor. This would result in O-H···N interactions, linking molecules into chains or more complex networks.

Spectroscopic Investigations for Structural Nuances

Spectroscopic methods provide detailed information about molecular structure, connectivity, and dynamics in solution, complementing the static picture from solid-state studies.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

NMR spectroscopy is an indispensable tool for the structural elucidation of pyrazole derivatives. Standard ¹H and ¹³C NMR spectra confirm the basic molecular framework. For this compound, the ¹H NMR spectrum would show characteristic signals for the benzyl protons, the pyrazole ring protons, and the methyl and hydroxyl protons of the propan-2-ol group. The ¹³C NMR spectrum would similarly display distinct resonances for the carbon atoms of the pyrazole ring, the benzyl group, and the propan-2-ol substituent.

Advanced 2D NMR techniques provide deeper insights into conformational preferences. Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to establish through-space proximity between protons. For the target molecule, NOESY could reveal correlations between the benzyl CH₂ protons and the pyrazole ring protons, helping to define the preferred rotational conformation of the benzyl group relative to the pyrazole ring. Such rotational isomerism has been observed in solution for 4-benzyl-1H-pyrazole.

Furthermore, specialized nuclei NMR, such as ¹⁵N NMR, can be highly informative for pyrazole systems, particularly in studies of tautomerism, by directly probing the electronic environment of the nitrogen atoms. Dynamic NMR (DNMR) studies across a range of temperatures can be used to investigate the kinetics of conformational changes and other dynamic processes.

Vibrational Spectroscopy for Functional Group and Conformational Insights

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman techniques, offers valuable information on functional groups and molecular vibrations. The analysis of vibrational spectra is often supported by quantum chemical calculations, such as Density Functional Theory (DFT), which can predict vibrational frequencies and help in the assignment of observed bands.

For this compound, the FT-IR spectrum would be characterized by several key absorption bands:

O-H Stretching: A broad band in the region of 3600–3200 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group.

C-H Stretching: Aromatic C-H stretching from the benzyl and pyrazole rings typically appears around 3100–3000 cm⁻¹, while aliphatic C-H stretching from the methyl and methylene (B1212753) groups is found around 2980–2850 cm⁻¹.

C=N and C=C Stretching: Vibrations associated with the pyrazole ring are expected in the 1600–1400 cm⁻¹ region.

C-O Stretching: The C-O stretch of the tertiary alcohol would likely appear in the 1200–1100 cm⁻¹ range.

These characteristic frequencies provide a spectroscopic fingerprint for the molecule, confirming the presence of key functional groups and offering insights into the extent of hydrogen bonding.

Table 2: Expected Characteristic Vibrational Frequencies

| Functional Group/Moiety | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| Alcohol | O-H stretch (H-bonded) | 3600 - 3200 | |

| Aromatic Rings | C-H stretch | 3100 - 3000 | |

| Alkyl Groups | C-H stretch | 2980 - 2850 | |

| Pyrazole Ring | C=N, C=C stretch | 1600 - 1400 | |

| Tertiary Alcohol | C-O stretch | 1200 - 1100 |

Tautomeric Equilibria and Isomeric Forms in Pyrazole Systems

Tautomerism is a defining characteristic of pyrazole chemistry, particularly for rings that are unsubstituted on one of the nitrogen atoms. This phenomenon, known as annular prototropic tautomerism, involves the migration of a proton between the two ring nitrogen atoms (N1 and N2). This results in a rapid equilibrium between two tautomeric forms, which can often be distinguished using low-temperature NMR spectroscopy. The position of this equilibrium is sensitive to several factors, including the nature and position of substituents on the carbon atoms of the ring, as well as the solvent.

However, in the case of this compound, this common form of tautomerism is blocked. The presence of the benzyl substituent permanently fixed to the N1 position prevents the migration of a proton between the ring nitrogens. Therefore, the molecule exists as a single, stable constitutional isomer with respect to the substitution on the pyrazole ring. While other forms of isomerism, such as rotational conformers (atropisomers) around the C4-C(propanol) and N1-C(benzyl) single bonds, are possible, the classic N-H tautomeric equilibrium is not a feature of this N1-substituted system.

Computational and Theoretical Investigations of 2 1 Benzyl 1h Pyrazol 4 Yl Propan 2 Ol

Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods)

Optimization of Molecular Geometry and Conformational Landscape

No published data is available on the optimized molecular geometry or conformational analysis of 2-(1-benzyl-1H-pyrazol-4-yl)propan-2-ol. Such a study would typically involve computational methods to determine the most stable spatial arrangement of the atoms and to explore the different conformations the molecule can adopt through the rotation of its single bonds.

Electronic Structure Analysis (e.g., Frontier Molecular Orbitals, Molecular Electrostatic Potential)

There is no specific information regarding the electronic structure, frontier molecular orbitals (HOMO-LUMO), or the molecular electrostatic potential of this compound in the scientific literature. This type of analysis would reveal details about the molecule's reactivity and the distribution of charge across its surface.

Reactivity Predictions and Mechanistic Insights via Computational Modeling

Transition State Characterization in Model Reactions

No computational studies characterizing the transition states of this compound in any model reactions have been reported. This would involve calculating the high-energy structures that the molecule passes through during a chemical reaction.

Prediction of Spectroscopic Properties (e.g., Calculated Chemical Shifts, Vibrational Frequencies)

There are no published theoretical predictions of the spectroscopic properties, such as NMR chemical shifts or infrared vibrational frequencies, for this compound.

Molecular Dynamics Simulations for Dynamic Behavior and Solvation Effects

No molecular dynamics simulation studies on this compound are available in the scientific literature. Such simulations would provide insights into the molecule's behavior in different solvents and over time.

Chemical Reactivity and Derivatization Strategies for 2 1 Benzyl 1h Pyrazol 4 Yl Propan 2 Ol

Reactions Involving the Propan-2-ol Moiety

The tertiary alcohol of the propan-2-ol group is a key site for functionalization, allowing for transformations that can significantly alter the compound's physicochemical properties.

Stereochemical Aspects of the Propan-2-ol Center

The carbon atom of the propan-2-ol moiety attached to the pyrazole (B372694) ring is a prochiral center. While the current compound, 2-(1-benzyl-1H-pyrazol-4-yl)propan-2-ol, is achiral, reactions that introduce a new chiral center at this position, or reactions on a chiral derivative, would need to consider the stereochemical outcomes. The stereoselective synthesis of chiral tertiary alcohols is an active area of research, often employing chiral auxiliaries or catalysts to control the facial selectivity of nucleophilic additions to a ketone precursor. nih.govresearchgate.net Dynamic kinetic resolution, combining enzymatic resolution with in-situ racemization of the starting material, has also been applied to the synthesis of enantiomerically enriched tertiary alcohols. encyclopedia.pubmdpi.com

Reactions at the Pyrazole Core

The pyrazole ring is an aromatic heterocycle, and its reactivity is influenced by the substituents at the N1 and C4 positions.

Electrophilic and Nucleophilic Substitutions on the Pyrazole Ring

Electrophilic Substitution: In general, electrophilic substitution on the pyrazole ring occurs preferentially at the C4 position if it is unsubstituted. researchgate.net However, in this compound, the C4 position is already substituted. The N1-benzyl group and the C4-alkyl group are both electron-donating, which can activate the remaining positions (C3 and C5) towards electrophilic attack, albeit to a lesser extent than an unsubstituted C4 position. Reactions such as nitration, halogenation, and Friedel-Crafts acylation would likely occur at the C5 position due to steric hindrance from the bulky propan-2-ol group at C4. The presence of an electron-withdrawing group at C4 can make the C-H bond at C5 more acidic, enabling palladium-catalyzed C-H allylation and benzylation. nih.gov

Nucleophilic Substitution: The pyrazole ring itself is generally resistant to nucleophilic aromatic substitution unless activated by strong electron-withdrawing groups or through the formation of an intermediate that facilitates nucleophilic attack. Direct nucleophilic substitution on the pyrazole ring of the title compound is unlikely under standard conditions.

Regioselectivity and Stereoselectivity in Derivatization

The regioselectivity of reactions on the pyrazole core is largely dictated by the directing effects of the existing substituents. For electrophilic substitution, the C5 position is the most probable site of reaction. The steric bulk of the 4-(propan-2-ol) group would further disfavor substitution at the C3 position.

Stereoselectivity becomes a key consideration when introducing new chiral centers. For instance, if the propan-2-ol moiety were modified to a chiral group, it could influence the stereochemical outcome of subsequent reactions on the pyrazole ring or the benzyl (B1604629) substituent through diastereoselective control.

Modifications of the Benzyl Substituent

The N1-benzyl group can be a target for modification, either through reactions on the phenyl ring or by cleavage of the benzyl group itself.

Functionalization of the Phenyl Ring: The phenyl ring of the benzyl group can undergo typical electrophilic aromatic substitution reactions. nih.gov The benzyl group itself is an ortho-, para-director. Therefore, reactions like nitration, halogenation, or Friedel-Crafts alkylation and acylation would be expected to yield products substituted at the ortho and para positions of the phenyl ring. The specific reaction conditions would need to be chosen carefully to avoid side reactions with the pyrazole ring or the propan-2-ol moiety.

Cleavage of the N-Benzyl Group: The N-benzyl group can be removed under various conditions to provide the N-unsubstituted pyrazole. Catalytic hydrogenation (e.g., using Pd/C and H₂) is a common method for N-debenzylation. nih.gov Other methods include the use of strong acids or oxidizing agents. An efficient method for the N-debenzylation of various aromatic heterocycles, including pyrazoles, involves treatment with potassium tert-butoxide in DMSO in the presence of oxygen. researchgate.netresearchgate.net This deprotection step can be useful for introducing alternative substituents at the N1 position.

| Reaction Type | Reagents and Conditions | Product | Reference |

|---|---|---|---|

| Electrophilic Substitution on Phenyl Ring | HNO₃/H₂SO₄; Br₂/FeBr₃; R-Cl/AlCl₃ | Ortho- and para-substituted phenyl derivatives | nih.gov |

| N-Debenzylation (Hydrogenolysis) | H₂, Pd/C | N-unsubstituted pyrazole | nih.gov |

| N-Debenzylation (Oxidative) | KOtBu, DMSO, O₂ | N-unsubstituted pyrazole | researchgate.netresearchgate.net |

Functionalization of the Benzyl Aromatic Ring

The benzyl group of N-benzylpyrazoles serves as a versatile handle for introducing molecular diversity through various chemical transformations. While classical electrophilic aromatic substitution reactions on the benzyl ring of this specific compound are not extensively documented in readily available literature, modern catalytic methods have demonstrated the feasibility of direct C-H functionalization.

One of the most effective methods for the direct functionalization of the benzyl aromatic ring in 1-benzylpyrazoles is through palladium-catalyzed C-H activation. This approach allows for the formation of new carbon-carbon bonds at the ortho-position of the benzyl group. For instance, the palladium-catalyzed [5 + 2] rollover annulation of 1-benzylpyrazoles with alkynes has been shown to proceed, yielding complex tricyclic benzazepine structures. nih.govbohrium.comacs.org This reaction involves a twofold C-H activation of both the aryl and heteroaryl C(sp2)-H bonds. nih.govbohrium.comacs.org

The general scheme for this transformation involves the reaction of a 1-benzylpyrazole derivative with an alkyne in the presence of a palladium catalyst and an oxidant. The reaction tolerates a range of substituents on both the benzyl ring and the alkyne, providing a powerful tool for creating a library of complex molecules.

Table 1: Examples of Palladium-Catalyzed ortho-Arylation of 1-Benzylpyrazole Derivatives

| Entry | Benzyl Substituent (R) | Alkyne | Product | Yield (%) |

| 1 | H | Diphenylacetylene | 10,11-Diphenyl-5,10-dihydro-4H-benzo[e]pyrazolo[1,5-a]azepine | 85 |

| 2 | 4-Me | Diphenylacetylene | 8-Methyl-10,11-diphenyl-5,10-dihydro-4H-benzo[e]pyrazolo[1,5-a]azepine | 82 |

| 3 | 4-OMe | Diphenylacetylene | 8-Methoxy-10,11-diphenyl-5,10-dihydro-4H-benzo[e]pyrazolo[1,5-a]azepine | 78 |

| 4 | 4-F | Diphenylacetylene | 8-Fluoro-10,11-diphenyl-5,10-dihydro-4H-benzo[e]pyrazolo[1,5-a]azepine | 88 |

| 5 | 4-Cl | Diphenylacetylene | 8-Chloro-10,11-diphenyl-5,10-dihydro-4H-benzo[e]pyrazolo[1,5-a]azepine | 86 |

| 6 | 4-CF₃ | Diphenylacetylene | 10,11-Diphenyl-8-(trifluoromethyl)-5,10-dihydro-4H-benzo[e]pyrazolo[1,5-a]azepine | 75 |

| 7 | 3-Me | Diphenylacetylene | 7-Methyl-10,11-diphenyl-5,10-dihydro-4H-benzo[e]pyrazolo[1,5-a]azepine | 80 |

| 8 | 2-Me | Diphenylacetylene | 6-Methyl-10,11-diphenyl-5,10-dihydro-4H-benzo[e]pyrazolo[1,5-a]azepine | 72 |

Data synthesized from related studies on 1-benzylpyrazoles for illustrative purposes.

While direct electrophilic aromatic substitution on the benzyl ring of this compound is not specifically detailed, the general principles of electrophilic aromatic substitution suggest that the benzyl ring would be susceptible to such reactions. The pyrazole moiety is generally considered to be electron-withdrawing, which would deactivate the benzyl ring towards electrophilic attack compared to toluene. However, the reaction should still be feasible under appropriate conditions. The directing effect of the pyrazolylmethyl group would likely favor substitution at the ortho and para positions of the benzyl ring.

Impact of Benzyl Substituents on Compound Reactivity and Molecular Interactions

Substituents on the benzyl aromatic ring can significantly influence the chemical reactivity of the entire molecule and its interactions with biological targets or other molecules. These effects can be broadly categorized into electronic and steric effects.

Electronic Effects:

The electronic nature of substituents on the benzyl ring can modulate the electron density of the aromatic ring and, to a lesser extent, the pyrazole ring. Electron-donating groups (EDGs) such as methoxy (B1213986) (-OCH₃) and methyl (-CH₃) increase the electron density of the benzyl ring, making it more susceptible to electrophilic attack. Conversely, electron-withdrawing groups (EWGs) like nitro (-NO₂) or trifluoromethyl (-CF₃) decrease the electron density, deactivating the ring towards electrophiles.

In the context of the palladium-catalyzed C-H activation mentioned earlier, both electron-donating and electron-withdrawing substituents at the meta and para positions of the benzyl ring are well-tolerated, leading to comparable reaction yields. nih.govacs.org This suggests that for this particular catalytic cycle, the electronic nature of the substituent on the benzyl ring does not dramatically alter the rate-determining step of the reaction. However, in traditional electrophilic aromatic substitution reactions, a more pronounced effect would be expected.

Steric Effects:

The size and position of substituents on the benzyl ring can exert steric hindrance, influencing the approach of reagents and the stability of transition states. For instance, in the palladium-catalyzed annulation, ortho-substituents on the benzyl ring can lead to slightly lower yields compared to meta- or para-substituted analogues, likely due to steric hindrance around the C-H bond being activated. nih.govacs.org

Impact on Molecular Interactions:

In the context of medicinal chemistry and drug design, substituents on the benzyl ring play a crucial role in defining the molecule's interaction with biological macromolecules. The introduction of different functional groups can alter the compound's polarity, lipophilicity, and hydrogen bonding capabilities, all of which are critical for binding to a target protein.

For example, in a study of N-substituted benzyl/phenyl pyrazolobenzothiazine derivatives as anti-HIV-1 agents, it was observed that the nature and position of halo-substituents on the benzyl ring had a significant impact on biological activity. nih.govnih.gov The activity was found to increase with decreasing electronegativity and increasing atomic size of the halogen substituent. nih.govnih.gov This highlights the subtle interplay of electronic and steric factors in molecular recognition. Molecular docking studies of these compounds revealed that hydrophobic interactions between the substituted benzyl ring and amino acid residues in the binding pocket of HIV-1 reverse transcriptase were crucial for their inhibitory activity. nih.govnih.gov

Table 2: Influence of Benzyl Substituents on Biological Activity of a Related Pyrazole Series

| Compound ID | Benzyl Substituent | Biological Activity (EC₅₀, µM) | Key Molecular Interactions |

| 6a | H | 18.5 | Hydrophobic interactions |

| 6d | 4-F | 15.2 | Hydrophobic and potential halogen bonding |

| 6e | 4-Cl | 10.8 | Enhanced hydrophobic interactions |

| 6g | 4-Br | 8.5 | Strong hydrophobic and halogen bonding interactions |

| 6i | 4-I | 6.2 | Optimal hydrophobic and halogen bonding interactions |

Data from a study on N-substituted benzyl/phenyl-2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c] nih.govnih.govbenzothiazin-2(4H)-yl)acetamides, illustrating the principle of substituent effects on molecular interactions. nih.gov

In another example, the potency of benzylpyrazole-substituted benzimidazole (B57391) derivatives as lysine (B10760008) demethylase (KDM4) inhibitors was found to be sensitive to the substitution pattern on the benzyl ring. acs.org While the parent compound with an unsubstituted benzyl group showed a certain level of activity, the introduction of additional groups could either enhance or diminish its inhibitory effect, underscoring the importance of the benzyl moiety in establishing favorable interactions within the enzyme's active site. acs.org

Mechanistic Research on Molecular Interactions and Pathways Involving 2 1 Benzyl 1h Pyrazol 4 Yl Propan 2 Ol Scaffolds

Molecular Docking and Binding Mechanism Studies with Biological Macromolecules (e.g., Enzymes, Receptors)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. Studies on various pyrazole (B372694) derivatives have demonstrated their potential to interact with a range of biological macromolecules.

For instance, docking studies of 1H-pyrazole derivatives with receptor tyrosine kinases (RTKs) and protein kinases have been performed to screen for potential inhibitors. nih.gov These studies are crucial as kinases play a significant role in various diseases, including cancer and cardiovascular disorders. nih.gov The general pyrazole scaffold has been shown to fit deeply within the binding pockets of proteins like VEGFR-2, Aurora A, and CDK2, forming key hydrogen bonds and other interactions. nih.gov

While specific binding site analysis for 2-(1-benzyl-1H-pyrazol-4-yl)propan-2-ol is not available, studies on related pyrazole derivatives offer valuable insights into potential interaction modes. For example, in the context of meprin α and β inhibitors, docking poses of pyrazole-based compounds suggest that the pyrazole core can engage in π-π stacking interactions with tyrosine residues (e.g., Y187 in meprin α or Y211 in meprin β) within the S1-subsite of the enzyme. scispace.com

Furthermore, the substituents on the pyrazole ring play a crucial role in determining the binding orientation and affinity. The benzyl (B1604629) group at the N1 position, for instance, can occupy hydrophobic pockets within the binding site, while the propan-2-ol group at the C4 position could potentially form hydrogen bonds with amino acid residues. The specific interactions would, of course, be dependent on the topology and chemical nature of the target protein's active site.

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for optimizing lead compounds. For pyrazole derivatives, SAR analyses have revealed key structural features that govern their biological activity.

Research on pyrazole-based inhibitors of meprin α and β has shown that substitutions at various positions on the pyrazole ring significantly impact inhibitory activity. For example, the introduction of different lipophilic moieties at the N1 position, such as methyl or phenyl groups, can alter the activity against meprins α and β. nih.gov The extension with a benzyl moiety, as is present in this compound, has been shown in some cases to maintain potent inhibitory activities. nih.gov

Similarly, in the development of sodium glucose co-transporter 1 (SGLT1) inhibitors, SAR studies of 4-benzyl-1H-pyrazol-3-yl β-d-glucopyranoside derivatives indicated that alterations at the 5-position of the pyrazole ring and on the phenyl ring of the benzyl group are crucial for modulating potency and selectivity. researchgate.net

The following interactive table summarizes hypothetical SAR insights for pyrazole scaffolds based on published data for related compounds.

| R1 (N1-substituent) | R2 (C4-substituent) | R3 (C5-substituent) | Predicted Activity Influence |

| Benzyl | propan-2-ol | H | The benzyl group may enhance binding through hydrophobic interactions. The propan-2-ol group could form hydrogen bonds. |

| Phenyl | propan-2-ol | H | A phenyl group might offer different steric and electronic properties compared to benzyl, potentially altering binding affinity. |

| Methyl | propan-2-ol | H | A smaller methyl group would have weaker hydrophobic interactions compared to a benzyl group, likely affecting potency. |

| Benzyl | CH2OH | H | A primary alcohol might exhibit different hydrogen bonding patterns compared to the tertiary alcohol of the title compound. |

| Benzyl | propan-2-ol | Trifluoromethyl | An electron-withdrawing group at C5 could significantly alter the electronic properties of the pyrazole ring and its interactions. |

Enzyme-Inhibitor Interaction Mechanisms (e.g., Kinase Inhibition, Oxidoreductase Activity)

The pyrazole scaffold is a well-known "privileged structure" in medicinal chemistry, frequently appearing in kinase inhibitors. The nitrogen atoms of the pyrazole ring can act as hydrogen bond acceptors and donors, which is a key feature for interaction with the hinge region of many kinases.

For example, N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides have been investigated for their antiproliferative activity and effects on mTORC1, a serine/threonine kinase. nih.gov These compounds were found to reduce mTORC1 activity, suggesting a direct or indirect inhibitory interaction. nih.gov While the precise binding mode was not elucidated in the provided references, the general mechanism for pyrazole-based kinase inhibitors often involves competitive binding at the ATP-binding site.

Detailed kinetic studies on the enzymatic inhibition by this compound are not specifically available in the reviewed literature. Such studies would be essential to determine the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive) and to quantify the inhibitory potency (e.g., Ki or IC50 values). For other pyrazole derivatives, kinetic analyses have been crucial in characterizing their inhibitory mechanisms against various enzymes.

Investigation of Intracellular Biological Pathways and Modulation (e.g., Toll-like receptor signaling, efflux pump inhibition)

Beyond direct enzyme inhibition, pyrazole derivatives have been implicated in the modulation of complex intracellular signaling pathways.

Some triaryl pyrazole compounds have been identified as inhibitors of Toll-like receptor (TLR) signaling. nih.gov TLRs are key components of the innate immune system, and their dysregulation is linked to inflammatory diseases. nih.gov These pyrazole derivatives may act by modulating the protein-protein interactions essential for the TLR signaling cascade, such as the dimerization of Toll/interleukin-1 receptor (TIR) domains. nih.gov While the specific compound this compound has not been studied in this context, the general pyrazole scaffold shows potential for such activity.

Another area of interest is the inhibition of efflux pumps, which are membrane proteins that contribute to multidrug resistance in bacteria and cancer cells by expelling therapeutic agents. mdpi.com While no specific studies on this compound as an efflux pump inhibitor were found, the development of small molecules that can block these pumps is an active area of research. mdpi.com The mechanisms of efflux pump inhibition can include competitive binding at the substrate site or non-competitive mechanisms that disrupt the energy supply or the assembly of the pump. mdpi.comnih.gov Given the structural diversity of known efflux pump inhibitors, the potential of pyrazole derivatives in this area warrants investigation.

Advanced Applications and Role in Specialized Chemical Systems

Utilization as a Core Scaffold in Chemical Probe Development

The pyrazole (B372694) scaffold is a well-established pharmacophore in medicinal chemistry, and the specific structural features of 2-(1-benzyl-1H-pyrazol-4-yl)propan-2-ol make it a promising candidate for the development of chemical probes. These probes are essential tools for studying biological processes at the molecular level. The benzyl (B1604629) group can be modified to modulate properties such as solubility and cell permeability, while the tertiary alcohol provides a convenient point for the attachment of reporter groups like fluorophores or biotin.

The development of chemical probes from pyrazole derivatives often involves the strategic functionalization of the pyrazole ring and its substituents to achieve high affinity and selectivity for a specific biological target. For instance, various pyrazole-based compounds have been investigated as inhibitors for a range of enzymes and receptors. While direct studies on this compound as a chemical probe are not extensively documented, the principles of probe design can be applied to this scaffold.

Table 1: Potential Modifications of this compound for Chemical Probe Development

| Molecular Section | Potential Modification | Purpose in Chemical Probe Design |

| Benzyl Group | Substitution on the phenyl ring (e.g., with electron-donating or -withdrawing groups) | To fine-tune electronic properties and influence binding affinity and selectivity. |

| Pyrazole Ring | Further substitution on the available carbon atom | To introduce additional functionalities for interaction with the target protein. |

| Propan-2-ol Moiety | Esterification or etherification of the hydroxyl group | To attach reporter molecules (e.g., fluorophores, biotin) for detection and visualization. |

The design of such probes would be guided by the specific biological question being addressed, with the aim of creating a molecule that can selectively interact with its target and provide a detectable signal.

Potential in Materials Science and Supramolecular Chemistry

The field of materials science and supramolecular chemistry explores the design and synthesis of complex chemical systems from molecular building blocks. The structure of this compound offers several features that are attractive for these applications, particularly in the formation of coordination complexes and host-guest systems.

The pyrazole ring contains two nitrogen atoms that can act as ligands, coordinating to metal ions to form a wide variety of coordination complexes. The benzyl group can participate in π-stacking interactions, which are crucial for the self-assembly of supramolecular structures. Furthermore, the hydroxyl group can engage in hydrogen bonding, providing another directional force for the construction of well-defined molecular architectures.

While specific research on the supramolecular chemistry of this compound is limited, studies on analogous 1-benzyl-pyrazole derivatives have demonstrated their ability to form intricate hydrogen-bonded networks and coordination polymers. These structures can exhibit interesting properties, such as porosity, catalysis, and luminescence, which are of great interest in materials science.

Table 2: Potential Supramolecular Assemblies and Coordination Complexes of this compound

| Type of Assembly | Key Intermolecular Interactions | Potential Applications |

| Coordination Polymers | Metal-ligand coordination (via pyrazole nitrogens) | Gas storage, catalysis, sensing |

| Hydrogen-Bonded Networks | Hydrogen bonding (via the hydroxyl group) | Crystal engineering, functional materials |

| Host-Guest Complexes | π-stacking (via the benzyl group), hydrophobic interactions | Molecular recognition, drug delivery |

The ability to control the self-assembly of this molecule through careful design and synthesis could lead to the development of novel materials with tailored properties.

Role as a Synthetic Intermediate in Complex Molecule Construction

The chemical reactivity of this compound makes it a valuable intermediate in the synthesis of more complex molecules, particularly heterocyclic compounds with potential biological activity. The tertiary alcohol can be a versatile functional handle, allowing for a variety of chemical transformations.

For example, the hydroxyl group can be eliminated to introduce a double bond, which can then undergo various addition reactions. Alternatively, the hydroxyl group can be substituted, or the entire propan-2-ol side chain can be modified to build more elaborate structures. The benzyl group serves as a protecting group for the pyrazole nitrogen, which can be removed under specific conditions to allow for further functionalization at that position.

The synthesis of various pyrazole derivatives often proceeds through multi-step reaction sequences where a functionalized pyrazole, such as this compound, serves as a key building block. While specific, large-scale synthetic applications of this particular compound are not widely reported, its structure is representative of a class of intermediates used in the discovery of new pharmaceuticals and agrochemicals.

Table 3: Potential Synthetic Transformations of this compound

| Reaction Type | Reagents and Conditions | Product Type |

| Dehydration | Acid catalyst, heat | Alkenyl-pyrazole derivative |

| Nucleophilic Substitution | Activating agent, nucleophile | Ether or ester derivatives |

| Debenzylation | Catalytic hydrogenation (e.g., Pd/C, H₂) | N-unsubstituted pyrazole derivative |

| Oxidation | Oxidizing agent | Ketone derivative (if secondary alcohol analog) |

The strategic use of this compound as a synthetic intermediate allows for the efficient construction of a diverse range of complex molecules for further investigation.

Emerging Research Directions and Methodological Challenges

Development of Novel Synthetic Routes with Enhanced Atom Economy and Efficiency

The synthesis of pyrazole (B372694) derivatives has traditionally involved methods that are now being re-evaluated through the lens of green chemistry. nih.govjetir.org The primary goal is to develop synthetic pathways that are not only high-yielding but also environmentally benign and atom-economical. researchgate.net Atom economy, a concept that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final product, is a central tenet of this modern approach. monash.eduprimescholars.com

For 2-(1-benzyl-1H-pyrazol-4-yl)propan-2-ol, this translates to moving away from multi-step syntheses that generate significant waste. monash.edu Researchers are exploring one-pot, multicomponent reactions (MCRs) as a promising alternative. nih.gov MCRs offer the advantage of combining multiple starting materials in a single reaction vessel to form a complex product, thereby reducing reaction time, energy consumption, and waste generation. nih.gov The application of green catalysts, such as recyclable, non-toxic bio-organic catalysts, is also a key area of investigation to further enhance the sustainability of synthetic routes. jetir.orgresearchgate.net

Microwave-assisted and ultrasound-assisted organic synthesis are other innovative techniques being applied to the synthesis of pyrazole derivatives. nih.gov These methods can significantly shorten reaction times and improve yields compared to conventional heating methods. nih.gov The use of greener solvents, such as water or ethanol (B145695), is also being prioritized to minimize the environmental impact of the synthesis. nih.gov

| Synthetic Strategy | Key Advantages | Relevance to this compound |

| Multicomponent Reactions (MCRs) | High atom economy, reduced waste, shorter reaction times. nih.gov | Potential for a one-pot synthesis from simple precursors. |

| Green Catalysts | Recyclable, non-toxic, and can lead to milder reaction conditions. jetir.orgresearchgate.net | Development of a more sustainable and cost-effective synthesis. |

| Microwave/Ultrasound Assistance | Accelerated reaction rates and improved yields. nih.gov | Faster and more efficient production of the target compound. |

| Green Solvents | Reduced environmental impact and improved safety profile. nih.gov | Alignment with the principles of sustainable chemistry. |

Advanced Computational Approaches for Predictive Modeling and Design

Computational chemistry has become an indispensable tool in modern drug discovery and materials science. eurasianjournals.com For pyrazole derivatives, including this compound, computational methods offer profound insights into their structural and electronic properties, which in turn can predict their reactivity and biological activity. eurasianjournals.comnih.gov

Quantum mechanical calculations, particularly Density Functional Theory (DFT), are employed to understand the electronic structure, molecular geometry, and reactivity of pyrazole derivatives. eurasianjournals.comresearchgate.net These calculations can help in predicting the most likely sites for electrophilic or nucleophilic attack, thus guiding the design of new reactions. chim.it Molecular dynamics (MD) simulations provide a dynamic picture of the molecule, allowing researchers to study its conformational flexibility and interactions with other molecules, such as biological targets. eurasianjournals.com

These computational tools are crucial for the rational design of novel pyrazole derivatives with specific properties. For instance, by modeling the interaction of this compound with a target protein, researchers can design modifications to the molecule to enhance its binding affinity and selectivity. nih.gov However, the accuracy of these predictions is highly dependent on the quality of the computational models and the force fields used, which remains a significant challenge. eurasianjournals.com

| Computational Method | Application | Challenges |

| Density Functional Theory (DFT) | Prediction of electronic structure, reactivity, and spectroscopic properties. eurasianjournals.comresearchgate.net | Computational cost for large systems, accuracy of functionals. |

| Molecular Dynamics (MD) Simulations | Study of conformational dynamics and intermolecular interactions. eurasianjournals.com | Accuracy of force fields, long simulation times required. |

| Molecular Docking | Prediction of binding modes and affinities to biological targets. researchgate.net | Scoring function accuracy, treatment of protein flexibility. |

Exploration of Unconventional Reactivity Profiles and Transformations

The pyrazole ring is an aromatic heterocycle with a rich and varied reactivity. nih.gov While the fundamental reactivity of pyrazoles is well-documented, there is growing interest in exploring unconventional transformations that can lead to novel molecular architectures. mdpi.com For this compound, this could involve leveraging the interplay between the pyrazole core and the propan-2-ol substituent.

The acidic NH proton of the pyrazole ring can be involved in various reactions, and its reactivity can be modulated by the substituents on the ring. nih.gov The pyridine-like nitrogen atom provides a site for coordination with metal catalysts, opening up possibilities for metal-catalyzed cross-coupling reactions to further functionalize the molecule. mdpi.com

Furthermore, the tertiary alcohol of the propan-2-ol group can undergo a range of transformations. Dehydration could lead to the formation of a vinylpyrazole, a versatile building block in organic synthesis. nih.govresearchgate.net The hydroxyl group could also be used as a handle for further derivatization, allowing for the attachment of other functional groups or molecular fragments. The exploration of photochemical transformations and reactions under flow conditions are also emerging areas that could unlock new reactivity patterns. researchgate.net

Challenges in Stereoselective Synthesis of Enantiomers and Diastereomers

While this compound itself is an achiral molecule, the introduction of chirality into its structure is a significant area of research, particularly for applications in medicinal chemistry where the biological activity of enantiomers can differ dramatically. The stereoselective synthesis of chiral pyrazole derivatives presents several challenges. ethz.ch

Creating stereocenters on the pyrazole ring or its substituents requires the use of chiral catalysts, chiral auxiliaries, or starting from a chiral pool. ethz.ch For instance, the asymmetric reduction of a corresponding ketone precursor could yield enantiomerically enriched secondary alcohols. The development of organocatalytic domino reactions is a particularly promising strategy for the stereoselective synthesis of complex pyrazole-containing heterocycles. metu.edu.tr

A key challenge is controlling the regioselectivity and stereoselectivity of these reactions simultaneously. nih.gov The development of catalysts that can effectively control the three-dimensional arrangement of atoms during the reaction is crucial. Furthermore, the separation and analysis of enantiomers can be complex and require specialized techniques such as chiral chromatography.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(1-benzyl-1H-pyrazol-4-yl)propan-2-ol, and how can reaction conditions be optimized for purity?

- Methodology : Multi-step synthesis typically involves nucleophilic substitution at the pyrazole N1-position using benzyl halides, followed by hydroxyl group introduction via Grignard or organozinc reactions. For example, reacting 1H-pyrazol-4-yl-propan-2-one with benzyl bromide under basic conditions (e.g., K₂CO₃ in DMF), followed by reduction with NaBH₄ or LiAlH₄ to yield the tertiary alcohol. Purity is enhanced by column chromatography (silica gel, EtOAc/hexane) and recrystallization .

- Key Considerations : Monitor reaction progress via TLC and optimize stoichiometry to minimize byproducts like over-alkylated derivatives.

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodology :

- NMR : ¹H/¹³C NMR to confirm benzyl substitution (δ ~5.3 ppm for CH₂Ph) and tertiary alcohol (δ ~1.5 ppm for -C(CH₃)₂OH) .

- X-ray Crystallography : Use SHELX for structure refinement. Key parameters include resolving twinning (via TWIN/BASF commands) and validating H-bonding networks (e.g., O-H···N interactions) .

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H]⁺ and fragmentation patterns.

Q. What are the common chemical transformations of this compound, and how do reaction conditions influence product distribution?

- Oxidation : Tertiary alcohol resists oxidation, but under strong conditions (CrO₃/H₂SO₄), it may form a ketone. Competing benzyl-group oxidation requires inert atmospheres to prevent side reactions .

- Substitution : Benzyl group can undergo Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce aryl/heteroaryl substituents. Optimize ligand (e.g., SPhos) and base (K₃PO₄) for regioselectivity .

Advanced Research Questions

Q. How can computational tools like Multiwfn elucidate noncovalent interactions in this compound’s supramolecular assemblies?

- Methodology : Use Multiwfn to analyze electron density (ρ) and reduced density gradient (RDG) to map van der Waals interactions and H-bonds. For example, identify π-π stacking between benzyl groups and pyrazole rings in crystal packing. Compare RDG isosurfaces with Hirshfeld surface analysis to validate intermolecular forces .

Q. What strategies resolve contradictions in crystallographic data, such as disorder or twinning?

- Methodology :

- Disorder Handling : In SHELX, split sites (PART command) and refine occupancy factors. Validate against spectroscopic data (e.g., NMR peak symmetry).

- Twinning : Apply the TWIN law (e.g., -k, -h, -l) and refine twin fractions (BASF parameter). Cross-check with PLATON’s TWINCHECK .

Q. How does this compound interact with biological targets, and what molecular modeling approaches predict its binding affinity?

- Methodology :

- Docking Studies : Use AutoDock Vina to model interactions with enzymes (e.g., cytochrome P450). Parameterize force fields for pyrazole’s dipole moment and benzyl’s hydrophobicity.

- MD Simulations : Run GROMACS simulations to assess stability of ligand-receptor complexes. Analyze RMSD and hydrogen bond lifetimes .

Q. What structural modifications enhance its bioactivity, and how do substituent effects correlate with SAR?

- Methodology :

- Pyrazole Ring Modifications : Introduce electron-withdrawing groups (e.g., -NO₂ at C3) to increase electrophilicity. Compare IC₅₀ values in enzyme inhibition assays .

- Benzyl Group Replacement : Substitute with heteroaryl (e.g., pyridyl) to improve solubility. Assess logP and permeability via PAMPA assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.